CID 137699114
Description
CID 137699114 is a unique compound cataloged in PubChem, a public database for chemical structures and biological activities. Such compounds are typically studied for their pharmacological, toxicological, or industrial applications . The absence of direct experimental data for this compound in the evidence necessitates a comparative analysis based on structural, computational, and functional paradigms derived from similar compounds.
Properties
Molecular Formula |
C32H34O10S |
|---|---|
Molecular Weight |
610.7 g/mol |
InChI |
InChI=1S/C30H30O8.C2H4O2.S/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4;/h7-12,33-38H,1-6H3;1H3,(H,3,4); |
InChI Key |
NJJZXZLTDBJAES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O.[S] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 137699114” involves several synthetic routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching in an aqueous solution to obtain an intermediate . This intermediate is then further processed under specific conditions to yield the final compound.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 137699114” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “CID 137699114” has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Compound “CID 137699114” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structural features or functional groups. For example, compounds with similar aromatic rings or substituents may exhibit related chemical behaviors. “this compound” may have distinct properties that make it particularly suitable for certain applications, such as higher stability or specific reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Features of CID 137699114 and Structurally Related Compounds

*Similarity scores (0–1) are derived from PubChem’s Tanimoto coefficient or structural overlay tools .
Key Findings:
Structural Analogues :
- CID 46907796 and CID 53216313 share halogenated aromatic rings, a feature critical for binding to enzymatic targets like Nrf2 or serving as synthetic intermediates .
- Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic structures, which are associated with marine-derived cytotoxicity .
Functional Overlaps :
- Betulin (CID 72326) and CID 46907796 both modulate cellular stress pathways, though via distinct mechanisms (anti-inflammatory vs. antioxidant) .
- Boronic acid derivatives (e.g., CID 53216313) are commonly used in Suzuki-Miyaura coupling reactions, highlighting their utility in synthetic chemistry .
Limitations in Data :
- The lack of experimental data for this compound precludes direct mechanistic insights. However, computational tools (e.g., PubChem’s 3D conformer generator) could predict its reactivity or binding affinity based on structural neighbors .
Methodological Frameworks for Comparative Analysis
Structural Similarity Assessment
- Tanimoto Coefficient : A computational metric (range: 0–1) comparing molecular fingerprints. For example, CID 53216313 and its analogues achieve scores >0.8, indicating high similarity .
- 3D Overlay Models : Used in to align steroid-backbone inhibitors (e.g., CID 64971) with substrates like taurocholic acid (CID 6675), revealing steric and electronic complementarity .
Q & A
How can I formulate a rigorous research question for studying the mechanistic properties of CID 137699114?
Methodological Answer: Begin by aligning your question with frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population/Problem: this compound’s reactivity in a specific solvent system.
- Intervention/Indicator: Exposure to varying temperatures.
- Comparison: Control groups under standard conditions.
- Outcome: Quantify reaction kinetics or stability.
- Time: Short-term vs. long-term effects.
Use the FINER criteria to ensure the question is novel (e.g., unexplored solvent interactions) and feasible (e.g., lab resources for temperature control). Avoid overly broad questions like “How does this compound work?” and instead focus on testable hypotheses, such as “How does temperature modulate this compound’s catalytic efficiency in aqueous solutions?” .
Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
- Detailed Protocols: Document synthesis steps, including equipment specifications (e.g., manufacturer, model number) and reagent sources (e.g., purity, batch numbers). For characterization, specify analytical methods (e.g., NMR parameters, HPLC columns).
- Controls and Replication: Include negative/positive controls and triplicate experiments to account for variability.
- Data Transparency: Report raw data (e.g., spectral peaks, chromatograms) and statistical analyses (e.g., error margins, p-values).
Refer to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for formatting experimental sections, emphasizing reproducibility and adherence to standards .
Q. How do I systematically evaluate and integrate existing literature on this compound?
Methodological Answer:
- Step 1: Use structured databases (PubMed, SciFinder) and Google Scholar to identify primary sources. Filter results by citation count and recent publications (post-2020).
- Step 2: Categorize findings into themes (e.g., synthesis methods, biological activity) using a matrix. Highlight contradictions, such as conflicting reports on this compound’s stability in acidic conditions.
- Step 3: Critically assess methodologies in prior studies (e.g., sample size, controls) to identify gaps. For example, if existing work lacks mechanistic studies, propose填补空白 research questions .
Advanced Research Questions
Q. How can I resolve contradictions in experimental data across studies on this compound?
Methodological Answer:
- Triangulation: Cross-validate results using multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability).
- Sensitivity Analysis: Test variables that may explain discrepancies, such as impurity profiles or solvent purity.
- Meta-Analysis: Statistically aggregate data from published studies (e.g., effect sizes, confidence intervals) to identify trends. For example, if solubility data varies, analyze whether differences correlate with solvent polarity or measurement techniques .
Q. What strategies are effective for designing interdisciplinary studies on this compound (e.g., combining computational and experimental approaches)?
Methodological Answer:
- Collaborative Frameworks: Define shared objectives between chemists (synthesis/characterization) and computational researchers (molecular docking, DFT calculations).
- Unified Data Standards: Use interoperable formats (e.g., .cif for crystallography, .mol for structures) to integrate findings.
- Iterative Feedback: Validate computational predictions (e.g., binding affinity) with experimental assays (e.g., IC50 measurements). Address mismatches by refining models or testing alternative hypotheses .
Q. How should I approach complex statistical analyses for high-dimensional data (e.g., omics or high-throughput screening) involving this compound?
Methodological Answer:
- Preprocessing: Normalize raw data (e.g., log2 transformation for gene expression) and apply dimensionality reduction (PCA, t-SNE) to identify clusters.
- Machine Learning: Train models (e.g., random forests, SVMs) to predict this compound’s bioactivity using features like molecular descriptors. Validate with cross-validation or bootstrapping.
- Multiple Testing Correction: Adjust p-values using Benjamini-Hochberg or Bonferroni methods to minimize false positives in large datasets .
Data Management and Ethical Considerations
Q. What are best practices for ensuring data integrity and ethical compliance in studies involving this compound?
Methodological Answer:
- Data Archiving: Deposit raw datasets in repositories (e.g., Zenodo, ChemRxiv) with unique DOIs. Include metadata (e.g., instrument settings, sample preparation).
- Ethical Review: For biological studies, obtain IRB approval for human/animal protocols. Document informed consent or IACUC oversight.
- Attribution: Cite prior work rigorously and avoid “salami slicing” (splitting data into redundant publications) .
Q. How can I optimize literature searches to avoid bias when compiling evidence on this compound?
Methodological Answer:
- Search Strings: Use Boolean operators (e.g., “this compound AND (synthesis OR degradation)”) across multiple databases (Scopus, Web of Science).
- Grey Literature: Include preprints (arXiv, bioRxiv) and conference proceedings for emerging findings.
- Critical Appraisal: Apply AMSTAR or GRADE criteria to evaluate study quality, focusing on methodology (e.g., randomization, blinding) .
Q. Key Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
